

Calmidazolium Chloride (CAS: 57265-65-3): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Calmidazolium Chloride

Cat. No.: B1662950

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Abstract

Calmidazolium Chloride (CMZ) is a potent, cell-permeable imidazolium compound widely recognized for its role as a calmodulin (CaM) antagonist. With the CAS number 57265-65-3, this synthetic molecule has become an invaluable tool in cellular biology and pharmacology for dissecting calcium-dependent signaling pathways. Its primary mechanism of action involves the direct inhibition of calmodulin, a ubiquitous and highly conserved calcium-binding protein that orchestrates a vast array of cellular processes. By modulating the activity of CaM, **Calmidazolium Chloride** influences numerous downstream effectors, including phosphodiesterases, Ca²⁺-transporting ATPases, and nitric oxide synthases. This technical guide provides an in-depth overview of the physicochemical properties, mechanism of action, and key biological effects of **Calmidazolium Chloride**. It further details comprehensive experimental protocols for investigating its activity and presents visual representations of the associated signaling pathways to facilitate a deeper understanding of its cellular impact.

Physicochemical Properties

Calmidazolium Chloride is a white to off-white solid with the molecular formula C₃₁H₂₃Cl₇N₂O and a molecular weight of 687.70 g/mol.[1][2] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, typically up to 100 mM.[3][4][5] However, it is insoluble in water.[6] For experimental use, it is crucial to prepare fresh stock solutions in anhydrous DMSO, as moisture can reduce its solubility.[6]

Property	Value	Reference(s)
CAS Number	57265-65-3	[3][4][5][7]
Molecular Formula	C ₃₁ H ₂₃ Cl ₇ N ₂ O	[1][2][3][4]
Molecular Weight	687.70 g/mol	[1][2][7]
Appearance	White to off-white solid	[2][7]
Purity	≥95% to >98% (HPLC)	[3][4][7]
Solubility	DMSO (up to 100 mM), Ethanol (up to 100 mM), Insoluble in water	[3][4][5][6]
Storage	Store at -20°C, sealed and protected from moisture	[2][7]

Mechanism of Action and Biological Effects

Calmidazolium Chloride's primary mode of action is the potent and specific inhibition of calmodulin.[3][4][5] Calmodulin is a key intracellular calcium sensor that, upon binding Ca²⁺, undergoes a conformational change enabling it to interact with and regulate a multitude of target proteins. **Calmidazolium Chloride** binds to CaM, locking it in an inactive conformation and preventing its interaction with downstream effectors.[8]

Inhibition of Calmodulin-Dependent Enzymes

- Phosphodiesterase (PDE): **Calmidazolium Chloride** is a potent inhibitor of CaM-dependent cyclic nucleotide phosphodiesterase (PDE1), with a reported IC₅₀ value of 0.15 μM.[4][6][9][10][11] By inhibiting PDE1, it can lead to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby influencing signaling pathways regulated by these second messengers.[12]
- Ca²⁺-Transporting ATPase: It also inhibits the CaM-induced activation of erythrocyte Ca²⁺-transporting ATPase with an IC₅₀ of 0.35 μM.[4][6][9][10][11] This enzyme is crucial for extruding calcium from the cytoplasm, and its inhibition can lead to an elevation of intracellular calcium levels.

Modulation of Ion Channels and Calcium Homeostasis

Calmidazolium Chloride has been shown to directly block L-type calcium channels, as well as voltage-dependent Na^+ and K^+ channels.[13] This action, independent of its effects on calmodulin, contributes to its ability to elevate intracellular calcium concentrations.[3][4] Furthermore, it can induce the influx of extracellular calcium through store-operated calcium channels (SOCCs) with an EC_{50} of 3 μM . [5]

Effects on Nitric Oxide Synthase (NOS)

The activity of neuronal nitric oxide synthase (nNOS) is dependent on $\text{Ca}^{2+}/\text{CaM}$. While **Calmidazolium Chloride** is expected to inhibit nNOS, some studies have reported a paradoxical increase in nitric oxide (NO) production in certain cell types, suggesting a more complex regulatory mechanism.[14][15]

Induction of Apoptosis

At higher concentrations, **Calmidazolium Chloride** has been demonstrated to induce apoptosis in various cell lines, including cancer cells.[9][13][16] This pro-apoptotic effect is often associated with increased intracellular calcium, oxidative and nitrosative stress, mitochondrial dysfunction, and the activation of caspase cascades.[13][16]

Quantitative Data Summary

Target/Effect	Value	Cell/System	Reference(s)
Calmodulin (CaM) Binding (Kd)	3 nM	-	[9][10][11]
Calmodulin Inhibition (IC ₅₀)	10 nM	-	[3]
Calmodulin- dependent Phosphodiesterase (PDE1) Inhibition (IC ₅₀)	0.15 µM	Rat Brain	[4][6][9][10][11]
Ca ²⁺ -transporting ATPase Inhibition (IC ₅₀)	0.35 µM	Erythrocyte	[4][6][9][10][11]
Heart Ca ²⁺ - transporting ATPase Inhibition (IC ₅₀)	2.1 µM	-	[5]
Skeletal Muscle Ca ²⁺ - transporting ATPase Inhibition (IC ₅₀)	2.9 µM	-	[5]
Store-Operated Calcium Channel (SOCC) Activation (EC ₅₀)	3 µM	-	[5]
Apoptosis Induction	25 µM (in H9c2 cells)	H9c2 cells	[13]

Experimental Protocols

Calmodulin-Dependent Phosphodiesterase (PDE1) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of **Calmidazolium Chloride** on CaM-dependent PDE1 activity.

Materials:

- **Calmidazolium Chloride** stock solution (e.g., 10 mM in DMSO)
- Purified calmodulin
- Purified PDE1 enzyme
- Assay Buffer: 40 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 1 mM CaCl₂
- Substrate: cAMP (1 mM)
- Snake venom nucleotidase (e.g., from *Crotalus atrox*)
- Inorganic phosphate colorimetric detection reagent (e.g., Malachite Green-based)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **Calmidazolium Chloride** in assay buffer.
- In a 96-well plate, add the following to each well:
 - Assay Buffer
 - Calmodulin solution (to a final concentration that provides maximal PDE1 activation)
 - **Calmidazolium Chloride** dilution or vehicle (DMSO) control
- Pre-incubate the plate at 30°C for 10 minutes.
- Initiate the reaction by adding the purified PDE1 enzyme.
- Incubate at 30°C for 20-30 minutes.
- Add the substrate (cAMP) to each well.

- Incubate at 30°C for 30-60 minutes.
- Stop the PDE1 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase.
- Incubate at 30°C for 10 minutes to convert the resulting AMP to adenosine and inorganic phosphate.
- Add the inorganic phosphate detection reagent.
- Read the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).
- Calculate the percentage of inhibition for each **Calmidazolium Chloride** concentration and determine the IC₅₀ value.

Ca²⁺-Transporting ATPase Inhibition Assay

This protocol describes how to measure the inhibition of Ca²⁺-transporting ATPase activity by **Calmidazolium Chloride**.

Materials:

- **Calmidazolium Chloride** stock solution
- Erythrocyte ghosts or other membrane preparations rich in Ca²⁺-ATPase
- Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, and varying concentrations of free CaCl₂ to achieve desired Ca²⁺ concentrations.
- ATP solution (e.g., 100 mM)
- Inorganic phosphate detection reagent
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **Calmidazolium Chloride** in the assay buffer.
- Add the membrane preparation to each well of a 96-well plate.
- Add the **Calmidazolium Chloride** dilutions or vehicle control.
- Pre-incubate at 37°C for 10 minutes.
- Initiate the reaction by adding ATP to a final concentration of 1-3 mM.
- Incubate at 37°C for a defined period (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
- Centrifuge the plate to pellet the membranes.
- Transfer the supernatant to a new plate.
- Add the inorganic phosphate detection reagent to the supernatant.
- Read the absorbance.
- Calculate the ATPase activity and the percentage of inhibition by **Calmidazolium Chloride**.

Intracellular Calcium Measurement using Fura-2 AM

This protocol details the measurement of changes in intracellular calcium concentration ($[Ca^{2+}]_i$) induced by **Calmidazolium Chloride** using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

- **Calmidazolium Chloride**
- Fura-2 AM stock solution (e.g., 1 mM in DMSO)
- Pluronic F-127 (20% in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

- Adherent or suspension cells
- Fluorescence spectrophotometer or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

- Cell Loading:
 - Culture cells to the desired confluency.
 - Prepare a loading buffer by adding Fura-2 AM (final concentration 2-5 μ M) and Pluronic F-127 (final concentration ~0.02%) to HBSS.
 - Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with fresh HBSS to remove extracellular dye.
 - Incubate the cells for a further 15-30 minutes to allow for complete de-esterification of the Fura-2 AM.
- Measurement:
 - Place the coverslip with adherent cells or the cuvette with suspended cells into the fluorometer.
 - Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm, and measuring emission at ~510 nm.
 - Add **Calmidazolium Chloride** at the desired concentration.
 - Continue to record the fluorescence ratio (F340/F380) over time.
 - The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by **Calmidazolium Chloride**.

Materials:

- **Calmidazolium Chloride**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Suspension or adherent cells
- Flow cytometer

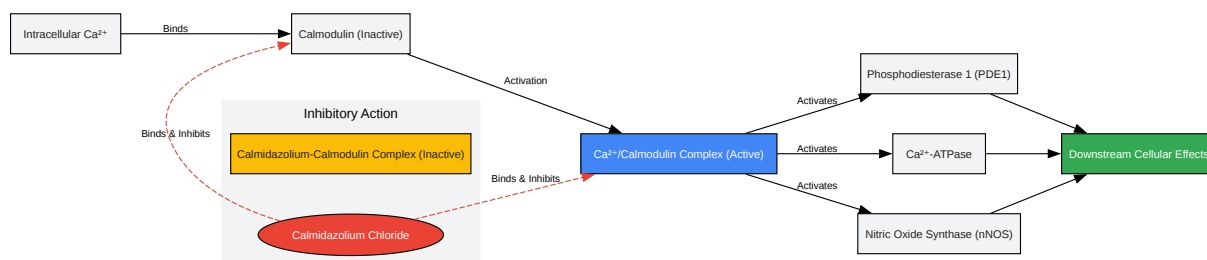
Procedure:

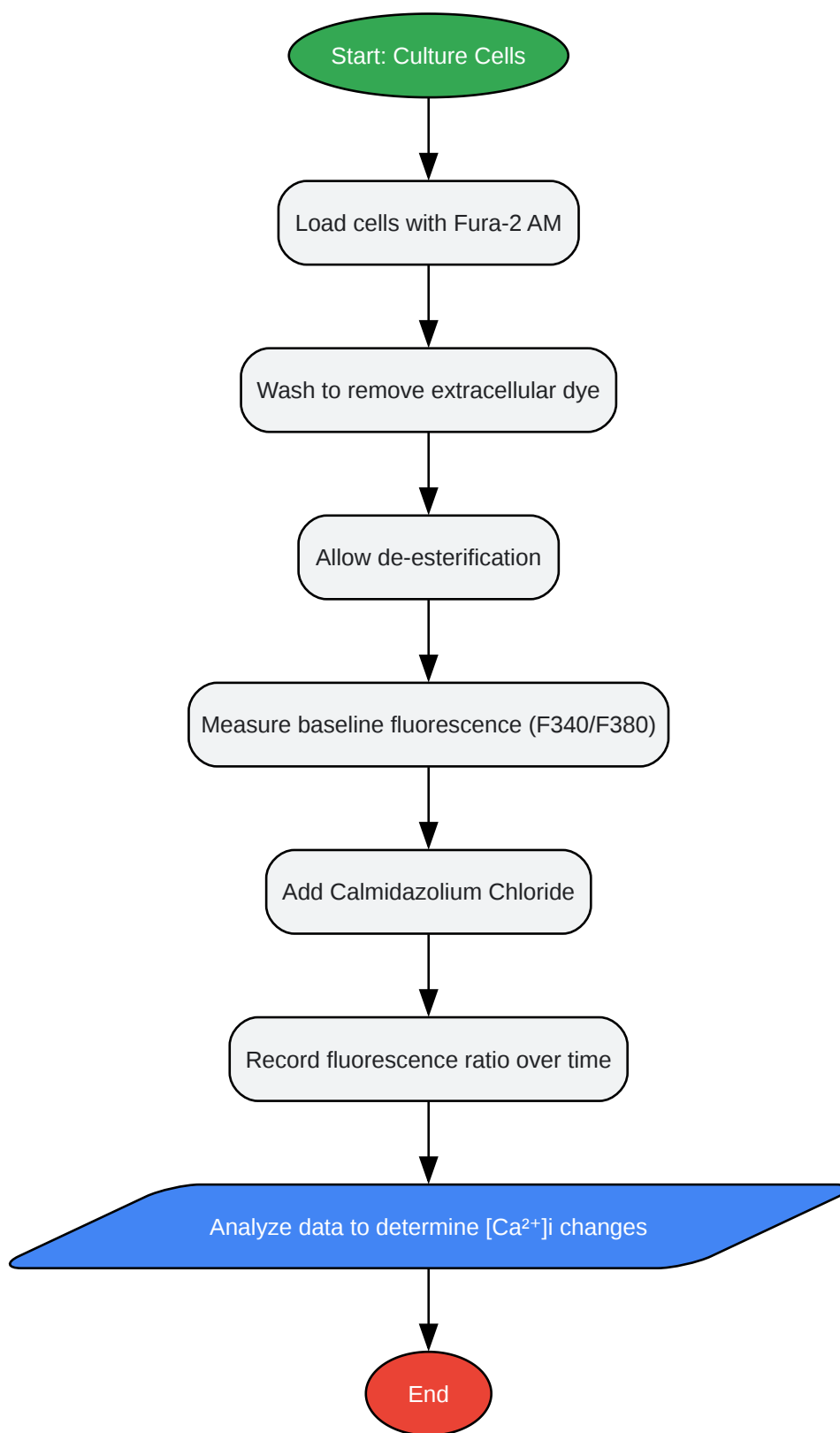
- Induction of Apoptosis:
 - Treat cells with various concentrations of **Calmidazolium Chloride** for a specified duration (e.g., 24 hours).
 - Include an untreated control and a positive control for apoptosis.
- Staining:
 - Harvest the cells (for adherent cells, use a gentle detachment method like trypsin-EDTA).
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.

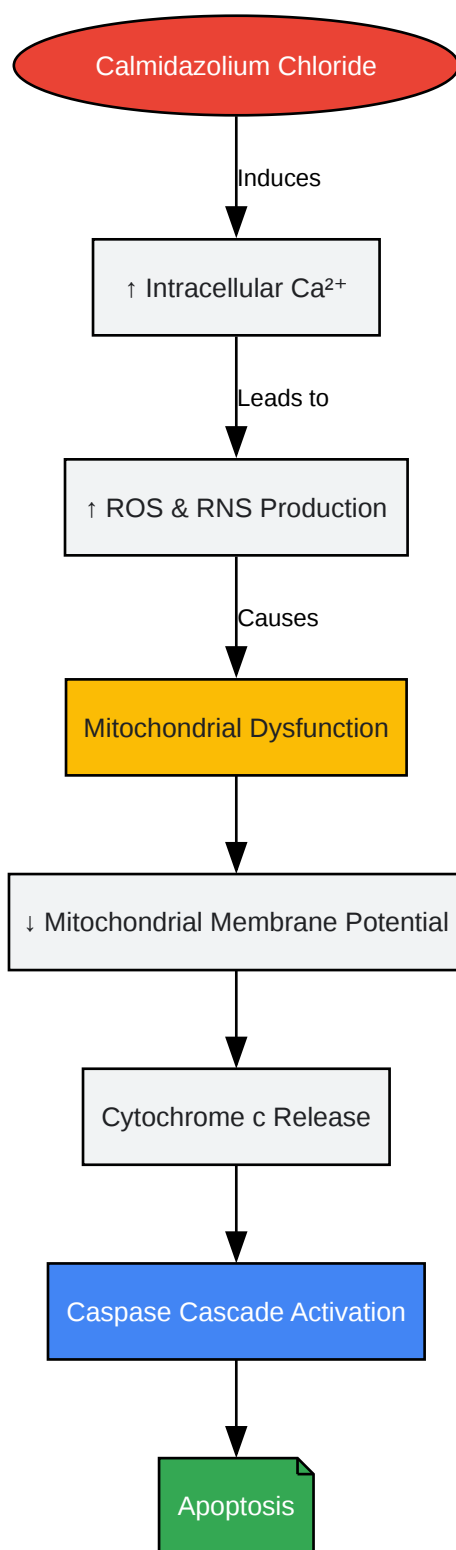
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.
 - Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Experimental Workflows

Calmidazolium Chloride's Inhibition of Calmodulin-Dependent Signaling







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